4-Acetamidobenzaldehyde
Overview
Description
It is a yellow crystalline solid that is soluble in water and benzene, and slightly soluble in ethanol . This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
4-Acetamidobenzaldehyde has been proposed as a ligand for specific enzymes, such as cytochrome P450 . Cytochrome P450 is a family of enzymes that play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Mode of Action
The compound interacts with its target, cytochrome P450, by binding to the enzyme’s active site. This interaction can lead to changes in the enzyme’s activity, potentially influencing metabolic processes . Additionally, this compound acts as a free radical scavenger , contributing to cellular protection against oxidative damage .
Biochemical Pathways
Its function as a free radical scavenger also implies a role in pathways related to oxidative stress and cellular defense mechanisms .
Pharmacokinetics
Its solubility in water and benzene suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are likely to be multifaceted, given its potential roles in enzyme modulation and free radical scavenging. By acting as a ligand for cytochrome P450, it may influence metabolic processes within the cell . As a free radical scavenger, it may help protect cells from oxidative damage, potentially contributing to cellular health and longevity .
Biochemical Analysis
Biochemical Properties
4-Acetamidobenzaldehyde has been proposed as a ligand for specific enzymes, such as cytochrome P450 . It is also known to act as a free radical scavenger, contributing to cellular protection against oxidative damage .
Cellular Effects
It has been suggested that it may have antioxidant properties, which could potentially protect cells from oxidative damage
Molecular Mechanism
It has been proposed that it may act as a ligand for specific enzymes, such as cytochrome P450 This suggests that it may interact with these enzymes and potentially influence their activity
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acetamidobenzaldehyde can be synthesized through the acetylation of 4-aminobenzaldehyde with acetic anhydride. The process involves adding acetic anhydride to a benzene solution of 4-aminobenzaldehyde, followed by azeotropic distillation to remove benzene. The reaction mixture is then treated with water and sodium carbonate to adjust the pH to 6.8-7. The product is decolorized with activated carbon, filtered, and crystallized .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Acetamidobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-acetamidobenzoic acid.
Reduction: Reduction of this compound can yield 4-acetamidobenzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and other nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: 4-Acetamidobenzoic acid.
Reduction: 4-Acetamidobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetamidobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Comparison with Similar Compounds
4-Acetamidobenzaldehyde can be compared with other similar compounds such as:
4-Aminobenzaldehyde: Lacks the acetamido group, making it less versatile in certain synthetic applications.
4-Methoxybenzaldehyde: Contains a methoxy group instead of an acetamido group, leading to different reactivity and applications.
4-Bromobenzaldehyde: Contains a bromine atom, which makes it useful for different substitution reactions.
Uniqueness: this compound is unique due to its acetamido group, which imparts specific reactivity and allows for the synthesis of a wide range of derivatives with potential biological activities.
Properties
IUPAC Name |
N-(4-formylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7(12)10-9-4-2-8(6-11)3-5-9/h2-6H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLUWKYNZNXSLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059546 | |
Record name | Acetamide, N-(4-formylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122-85-0 | |
Record name | 4-Acetamidobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetaminobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Acetamidobenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1774 | |
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Record name | 4-Acetamidobenzaldehyde | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1701 | |
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Record name | Acetamide, N-(4-formylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(4-formylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-formylacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.164 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MICOTIAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GR5G0JI22 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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